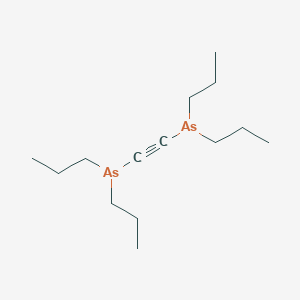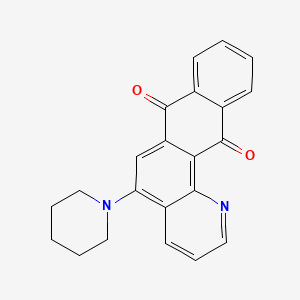
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a piperidine ring attached to a naphthoquinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate naphthoquinone precursors with piperidine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions often involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Naphthoquinone: Shares the quinone moiety but lacks the piperidine ring.
Piperidine: A basic structure that contributes to the overall activity of the compound.
Uniqueness
5-(1-Piperidinyl)naphtho(2,3-h)quinoline-7,12-dione is unique due to its combined structural features of quinoline, naphthoquinone, and piperidine. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
22817-48-7 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
5-piperidin-1-ylnaphtho[2,3-h]quinoline-7,12-dione |
InChI |
InChI=1S/C22H18N2O2/c25-21-14-7-2-3-8-15(14)22(26)19-17(21)13-18(24-11-4-1-5-12-24)16-9-6-10-23-20(16)19/h2-3,6-10,13H,1,4-5,11-12H2 |
Clé InChI |
SNTYCUWNWFWYKO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C3C=CC=NC3=C4C(=C2)C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


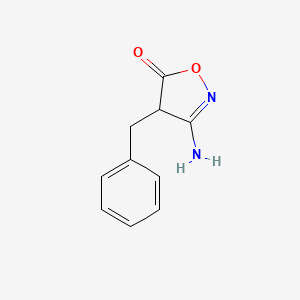

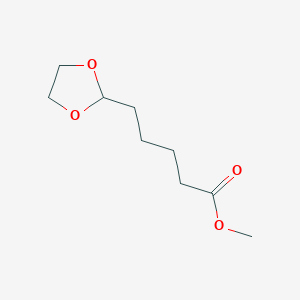

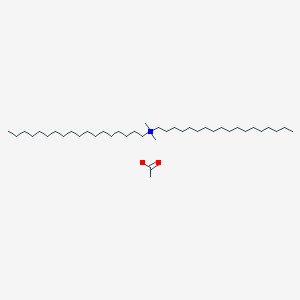
![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)
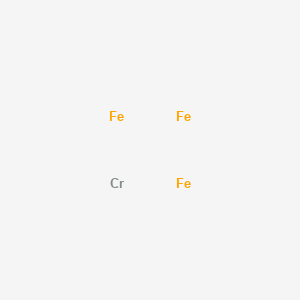
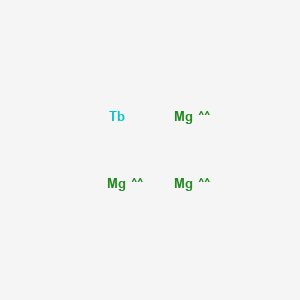
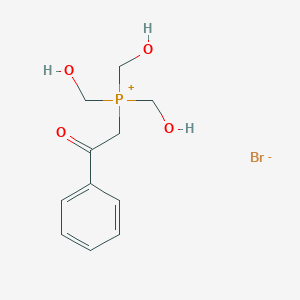

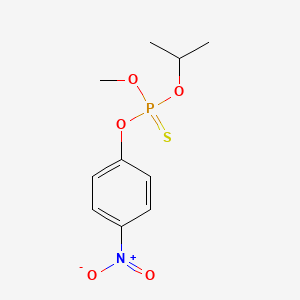
![[(E)-2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethenyl]phosphonic acid](/img/structure/B14712007.png)
